molecular formula C12H22O2S2 B14530126 S-hexanoylsulfanyl hexanethioate CAS No. 62652-57-7

S-hexanoylsulfanyl hexanethioate

Cat. No.: B14530126
CAS No.: 62652-57-7
M. Wt: 262.4 g/mol
InChI Key: KCFIUNAYAHPRFS-UHFFFAOYSA-N
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Description

S-hexanoylsulfanyl hexanethioate: is an organosulfur compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of sulfur atoms, which contribute to its distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-hexanoylsulfanyl hexanethioate typically involves the reaction of hexanoyl chloride with hexanethiol in the presence of a base such as pyridine. The reaction proceeds through the formation of a thioester intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: S-hexanoylsulfanyl hexanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-hexanoylsulfanyl hexanethioate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-hexanoylsulfanyl hexanethioate involves its interaction with molecular targets through the formation of covalent bonds with nucleophilic sites. The sulfur atoms in the compound can participate in redox reactions, leading to the modulation of biological pathways and the inhibition of microbial growth. The compound’s ability to form stable thioester linkages also contributes to its reactivity and functionality in various applications .

Comparison with Similar Compounds

Comparison with Other Similar Compounds: S-hexanoylsulfanyl hexanethioate is unique due to its specific structure and reactivity. Similar compounds include:

Uniqueness: The presence of both hexanoyl and hexanethioate groups in this compound imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

62652-57-7

Molecular Formula

C12H22O2S2

Molecular Weight

262.4 g/mol

IUPAC Name

S-hexanoylsulfanyl hexanethioate

InChI

InChI=1S/C12H22O2S2/c1-3-5-7-9-11(13)15-16-12(14)10-8-6-4-2/h3-10H2,1-2H3

InChI Key

KCFIUNAYAHPRFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)SSC(=O)CCCCC

Origin of Product

United States

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